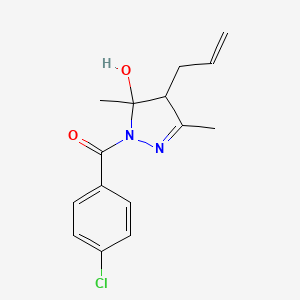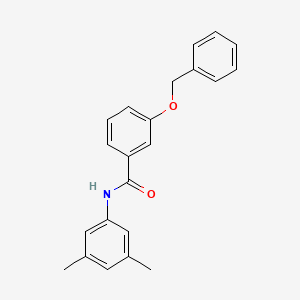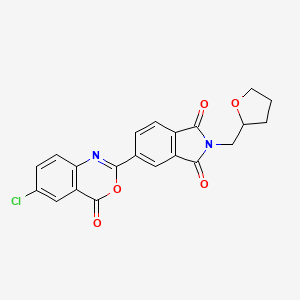![molecular formula C19H21ClN2O4S B4961703 N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4961703.png)
N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of specific enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play a crucial role in various biological processes, including gene expression, cell signaling, and protein synthesis. By inhibiting these enzymes, Compound X can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Compound X in lab experiments is its specificity towards certain enzymes, which allows for the precise modulation of specific biological processes. It also has a well-defined chemical structure and can be synthesized in large quantities with high purity. However, one of the limitations of using Compound X is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development and application of Compound X in scientific research. One potential direction is the optimization of its chemical structure to improve its specificity and reduce its toxicity. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of new assays and techniques to study the effects of Compound X on specific biological processes can lead to new insights into the mechanisms of disease and potential therapeutic targets.
Métodos De Síntesis
Compound X can be synthesized by reacting 2-chloroaniline with 4-(1-piperidinylsulfonyl)phenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with chloroacetyl chloride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of Compound X.
Aplicaciones Científicas De Investigación
Compound X has been primarily used as a tool compound in scientific research to study the role of certain proteins and enzymes in various biological processes. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, inflammation, and neurodegenerative diseases. Compound X has also been used to study the effects of these enzymes on cell signaling pathways and gene expression.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-17-6-2-3-7-18(17)21-19(23)14-26-15-8-10-16(11-9-15)27(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUOBSDJNBYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)

![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![[1-({1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4961679.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)


![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4961719.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4961720.png)